molecular formula C9H5N B1307882 4-Ethynylbenzonitrile CAS No. 3032-92-6

4-Ethynylbenzonitrile

Cat. No.: B1307882
CAS No.: 3032-92-6
M. Wt: 127.14 g/mol
InChI Key: LAGNMUUUMQJXBF-UHFFFAOYSA-N
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Description

4-Ethynylbenzonitrile is an organic compound with the molecular formula C₉H₅N. It is a pale yellow solid at room temperature and is slightly soluble in water. This compound is known for its stability in air but can decompose at high temperatures. It is used as an important intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Safety and Hazards

4-Ethynylbenzonitrile may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with personal protective equipment, including chemical impermeable gloves .

Mechanism of Action

Target of Action

4-Ethynylbenzonitrile primarily targets the respiratory system

Mode of Action

It’s known that the compound is used in the study ofhydrogen bond formation in multifunctional molecules due to the presence of four hydrogen bonding sites . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the structure and function of the target molecules.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound forms water complexes, as studied using IR-UV double resonance spectroscopy . This suggests that the presence and properties of water in the environment could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4-Ethynylbenzonitrile plays a significant role in biochemical reactions, particularly in the study of hydrogen bond formation. It interacts with various biomolecules, including enzymes and proteins, through its ethynyl and nitrile groups. These interactions often involve hydrogen bonding and π-π stacking, which can influence the stability and reactivity of the compound in biochemical environments .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and interact with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and gene regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s interactions with enzymes and proteins can lead to changes in gene expression and cellular activity, making it a valuable tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its degradation products can have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant biochemical activity. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization in biochemical reactions. The compound’s presence can influence metabolic flux and alter metabolite levels, making it an important factor in metabolic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effectiveness in different cellular contexts .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-ethynylphenylboronic acid with copper(II) chloride in chloroform. The reaction conditions typically include room temperature and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Cyanophenylacetylene
  • 4-Ethynylaniline
  • 4-Ethynylbiphenyl
  • 4-Ethynylbenzoate

Comparison: 4-Ethynylbenzonitrile is unique due to its combination of an ethynyl group and a nitrile group, which provides it with distinct reactivity and stability. Compared to similar compounds, it offers a balance of electronic properties and steric effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-ethynylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGNMUUUMQJXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404122
Record name 4-Ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3032-92-6
Record name 4-Ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylbenzonitrile
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Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
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reactant
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Quantity
423 mg
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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sodium p-toluenesulfinate
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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sodium p-toluenesulfinate
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
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reactant
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10.7 g
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[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Ethynylbenzonitrile, when combined with silver triflate (AgOTf), forms crystalline structures with a consistent pseudohexagonal porous framework. [] This architecture arises from the coordination of the nitrile group (C≡N) with the silver ion and the ability of the ethynyl group (C≡C) to participate in π-π interactions. The size of the pores within this framework can be modified by introducing various pendant groups to the central benzene ring of this compound or by elongating the spacer units connecting the central benzene ring and the nitrile groups. []

A: Spectroscopic investigations reveal that this compound interacts with water molecules primarily through its nitrile group (C≡N), forming a cyclic complex stabilized by C-H...O and O-H...π hydrogen bonds. [] Interestingly, this interaction pattern differs significantly from that observed with phenylacetylene and fluorophenylacetylenes, highlighting the influence of the nitrile group on the molecule's hydrogen bonding behavior. []

A: Yes, this compound serves as a key component in the organic semiconductor material CYT-1 (4-ethylbenzoyl-3-(this compound-phenyl)-thiourea). [] The presence of both the -NH-C=O and the acetylide -C≡C groups in CYT-1 provides potential active sites for hydrogen bonding and π-π interactions with carbon dioxide (CO2). This interaction mechanism allows for the development of chemiresistive CO2 sensors based on CYT-1. []

A: Incorporating this compound as a substituent in BODIPY dyes leads to a redshift in both absorption and emission spectra compared to unsubstituted BODIPYs. [] This shift can be attributed to the electron-withdrawing nature of the nitrile group, which enhances the intramolecular charge transfer within the BODIPY molecule. The extent of this shift is further modulated by the nature of other substituents present on the BODIPY core, with electron-donating groups causing a blueshift and electron-withdrawing groups enhancing the redshift. []

A: this compound is a versatile ligand in the synthesis of ruthenium complexes. For example, it reacts with a ruthenium azido complex ([Ru]–N3, where [Ru] = (η5-C5H5)(dppe)Ru, dppe = Ph2PCH2CH2PPh2) to yield N(2)-bound ruthenium 4-aryl-1,2,3-triazolato complexes through a [3 + 2] cycloaddition reaction. [] Additionally, the molecule 1,3,5-tris(this compound)benzene, featuring three this compound units, has been explored as a platform for constructing trimetallic ruthenium complexes. [] These complexes hold potential applications in various fields, including catalysis and materials science.

A: The trans-Pt(PMe3)2(C≡CC6H4CN)2 organometallic ligand, synthesized from this compound, demonstrates surprising flexibility when forming two-dimensional coordination polymers with CuX salts (X = Br, I). [] Despite its rigid structure, the ligand undergoes significant distortions in its C≡C-C angles and rotations around its Pt-CC bonds to accommodate the formation of these layered polymers. These structural changes within the ligand result in red-shifted emissions, highlighting the impact of ligand flexibility on the photophysical properties of coordination polymers. []

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